

Spectroscopic Analysis of 2-(1H-indol-2-yl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-(1H-indol-2-yl)phenol

Cat. No.: B186791

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Introduction

2-(1H-indol-2-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the presence of both indole and phenol moieties. The indole ring is a common scaffold in numerous biologically active compounds, while the phenolic hydroxyl group provides a site for further functionalization and imparts antioxidant properties. A thorough spectroscopic analysis is paramount for the unambiguous structure elucidation and purity assessment of this compound, which is crucial for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic characterization of **2-(1H-indol-2-yl)phenol**, including detailed experimental protocols and representative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Data Presentation

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-(1H-indol-2-yl)phenol**.

Table 1: ^1H NMR (500 MHz, DMSO- d_6) Spectroscopic Data for **2-(1H-indol-2-yl)phenol**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--------------|
| 11.45 | br s | 1H | Indole N-H |
| 9.80 | s | 1H | Phenolic O-H |
| 7.65 | d | 1H | Ar-H |
| 7.45 | d | 1H | Ar-H |
| 7.20 - 7.10 | m | 2H | Ar-H |
| 7.05 | t | 1H | Ar-H |
| 6.95 | t | 1H | Ar-H |
| 6.85 | d | 1H | Ar-H |
| 6.70 | s | 1H | Indole C3-H |

Table 2: ^{13}C NMR (125 MHz, DMSO- d_6) Spectroscopic Data for **2-(1H-indol-2-yl)phenol**

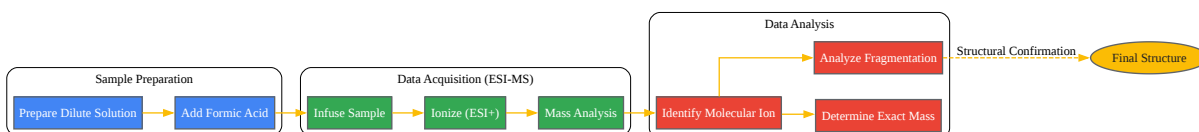
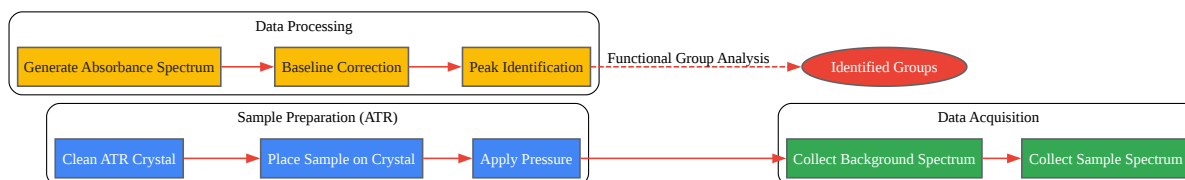
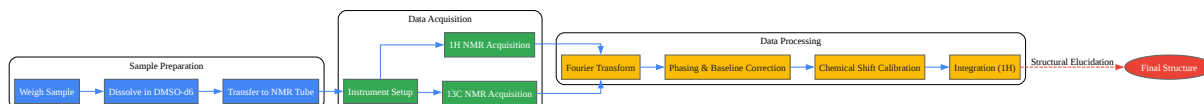
| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------|
| 155.0 | Phenolic C-O |
| 137.5 | Indole C-N |
| 136.0 | Indole C7a |
| 129.0 | Ar-C |
| 128.5 | Ar-C |
| 125.0 | Indole C3a |
| 122.0 | Ar-C |
| 121.5 | Ar-C |
| 120.0 | Indole C5 |
| 119.5 | Indole C6 |
| 115.0 | Ar-C |
| 112.0 | Indole C4 |
| 111.5 | Indole C7 |
| 101.0 | Indole C3 |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-(1H-indol-2-yl)phenol**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a 500 MHz NMR spectrometer equipped with a broadband probe.

- Tune and match the probe for both ^1H and ^{13}C frequencies.
- Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the range of -2 to 14 ppm.
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.
 - Accumulate 16 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.
 - Accumulate 1024 scans.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase correct the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO- d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum.

Visualization: NMR Experimental Workflow



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